molecular formula C16H17N3O2 B5816698 N-[3-(butyrylamino)phenyl]nicotinamide

N-[3-(butyrylamino)phenyl]nicotinamide

Cat. No.: B5816698
M. Wt: 283.32 g/mol
InChI Key: MMUAIYMVFBSGJT-UHFFFAOYSA-N
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Description

"N-[3-(butyrylamino)phenyl]nicotinamide" is a nicotinamide derivative featuring a phenyl ring substituted with a butyrylamino group at the meta position. These compounds often exhibit varied biological activities depending on the substituents on the phenyl ring, making comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAIYMVFBSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Conformational and Structural Parameters

Compound Dihedral Angle (Phenyl vs. Pyridine Rings) Substituent Effects
N-Phenylnicotinamide 64.81° Oxygen (amide) and nitrogen (pyridine) atoms lie on the same side of the molecule.
N-(3-Hydroxyphenyl)nicotinamide 5.02° Hydroxyl group induces planar conformation, enhancing hydrogen-bond interactions.
N-(3-Methylphenyl)nicotinamide 57.23° Methyl group causes steric hindrance, reducing planarity.
N-[3-(CF₃)phenyl]nicotinamide Data not available Electron-withdrawing -CF₃ may enhance metabolic stability .

Key Insight : The dihedral angle between aromatic rings is highly sensitive to substituent polarity and steric bulk. Hydrophilic groups (e.g., -OH) promote planarity, while hydrophobic groups (e.g., -CH₃, -CF₃) disrupt it .

Anticancer Activity

  • TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide derivative) :
    • Inhibits prostate cancer cell proliferation (IC₅₀: 5.9 µM in DU145, 10.2 µM in PC3 cells) .
    • Downregulates Akt-mTOR pathway, reduces F-actin and paxillin expression, and induces apoptosis .
  • N-(3-Hydroxyphenyl)nicotinamide :
    • Enhanced hydrogen bonding due to -OH group may improve target binding, though specific anticancer data are unavailable .

Table 2: Comparative Bioactivity Profiles

Compound Target Pathway Key Effects Cell Line Data (IC₅₀)
TPIN Akt/mTOR, cytoskeleton Apoptosis induction, cell cycle arrest DU145: 5.9 µM; PC3: 10.2 µM
N-Phenylnicotinamide Not reported Limited activity data N/A
N-(3-(CF₃)phenyl)nicotinamide Not reported Potential metabolic stability N/A

Key Insight : Substituents like tetrazole (in TPIN) enhance anticancer efficacy by modulating cytoskeletal proteins and kinase pathways, whereas unsubstituted analogs show weaker activity .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Molecular Weight Solubility (Predicted) Storage Conditions
N-(3-(Benzylcarbamoyl)phenyl)nicotinamide 331.37 Low (hydrophobic) 2–8°C
N-[3-(CF₃)phenyl]nicotinamide 310.26 Moderate (polar -CF₃) Not specified
TPIN 311.34* Moderate Not specified

*Note: TPIN’s molecular weight is inferred from its isonicotinamide structure.

Key Insight : Bulky substituents (e.g., benzylcarbamoyl) reduce solubility, while polar groups (e.g., -CF₃) improve metabolic stability without drastically affecting solubility .

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